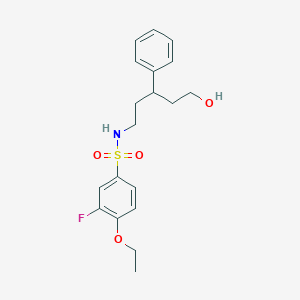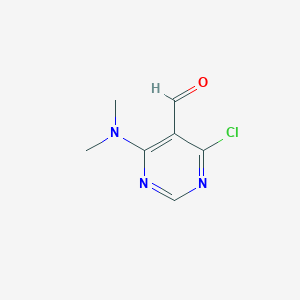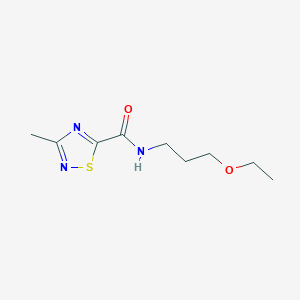
4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no specific information available on the synthesis of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine”. However, there are studies on the synthesis of related pyrimidine compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” is not explicitly available. However, pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine”. However, pyrimidines and their derivatives have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” are not explicitly available. However, related pyrimidine compounds have been studied5.Safety And Hazards
The safety and hazards of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” are not explicitly known. However, related pyrimidine compounds have been studied for their potential therapeutic effects2.
Future Directions
The future directions for “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” are not explicitly known. However, the study of related pyrimidine compounds indicates that these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents2.
properties
IUPAC Name |
4-methyl-2-(3-methylbut-2-enoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)5-7-13-10-11-6-4-9(3)12-10/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPSJGDXCLVWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

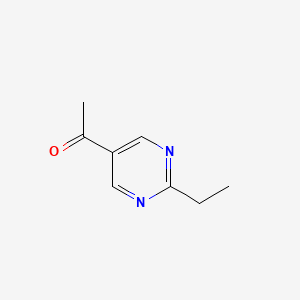
![1-Benzyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2985078.png)
![(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2985079.png)
![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride](/img/structure/B2985084.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)
![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)
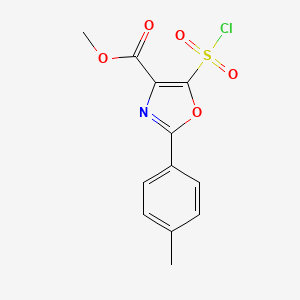
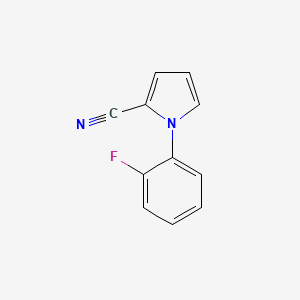
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2985091.png)
![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)
